m-(2-(Methylamino)propyl)phenol
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Overview
Description
(S)-3-(2-Methylaminopropyl)phenol is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylaminopropyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and 2-methylaminopropane.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of 2-methylaminopropane under controlled temperature and pressure conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(2-Methylaminopropyl)phenol may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Methylaminopropyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-3-(2-Methylaminopropyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Methylaminopropyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Methylaminopropyl)phenol: The enantiomer of the compound, which has different biological activity and properties.
3-(2-Aminopropyl)phenol: A structurally similar compound with a different substitution pattern.
3-(2-Methylaminopropyl)aniline: Another related compound with an amine group instead of a phenol.
Uniqueness
(S)-3-(2-Methylaminopropyl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3 |
InChI Key |
JSOOLYZYONLSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC |
Origin of Product |
United States |
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